N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a dihydropyridazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and phenylhydrazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.
Cyclization: The key step in the synthesis is the cyclization of the intermediate compounds to form the dihydropyridazine ring. This is achieved through the use of specific catalysts and reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent yield and quality.
Chemical Reactions Analysis
N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorophenyl group can be replaced with other functional groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(2-chlorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2-(2-(4-isobutoxyphenyl)acetyl)hydrazine-1-carbothioamide: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.
2-chloro-N-(2-chlorophenyl)nicotinamide: This compound also contains a chlorophenyl group but has a different core structure.
1-(4-benzimidazol-1-yl-phenyl)-3-(2,4-dimethoxyphenyl-propen-1-one): This compound has a different aromatic ring system and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H12ClN3O2 |
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Molecular Weight |
325.7 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C17H12ClN3O2/c18-13-8-4-5-9-14(13)19-17(23)16-15(22)10-11-21(20-16)12-6-2-1-3-7-12/h1-11H,(H,19,23) |
InChI Key |
DPSYQGKEBJGCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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